Cas no 1707735-47-4 (2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid)

2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid
-
- インチ: 1S/C13H11N3O2/c17-13(18)10-7-15-12(8-3-4-8)16-11(10)9-2-1-5-14-6-9/h1-2,5-8H,3-4H2,(H,17,18)
- InChIKey: YBKONHGPFYPXBG-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=NC=C(C(O)=O)C(C2=CC=CN=C2)=N1
2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM509555-1g |
2-Cyclopropyl-4-(pyridin-3-yl)pyrimidine-5-carboxylicacid |
1707735-47-4 | 97% | 1g |
$539 | 2023-03-10 |
2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid 関連文献
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
10. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acidに関する追加情報
Research Briefing on 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid (CAS: 1707735-47-4)
2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid (CAS: 1707735-47-4) is a pyrimidine derivative that has garnered significant attention in recent chemical and biomedical research due to its potential therapeutic applications. This compound, characterized by its unique cyclopropyl and pyridine substituents, has been explored primarily as a key intermediate or active pharmaceutical ingredient (API) in drug discovery programs targeting various diseases, including cancer, inflammatory disorders, and infectious diseases.
Recent studies have highlighted the role of 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid in modulating specific biological pathways. For instance, its structural features suggest potential interactions with kinase enzymes, making it a candidate for kinase inhibitor development. Kinases are critical targets in oncology, and inhibitors derived from this scaffold could offer new avenues for targeted cancer therapies. Preliminary in vitro studies have demonstrated its efficacy in inhibiting proliferation in certain cancer cell lines, though further validation is required.
In addition to its potential in oncology, this compound has been investigated for its anti-inflammatory properties. Research indicates that derivatives of 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid may interfere with cytokine signaling pathways, such as NF-κB or JAK-STAT, which are central to inflammatory responses. These findings suggest its applicability in treating autoimmune diseases like rheumatoid arthritis or inflammatory bowel disease.
The synthesis and optimization of 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid have also been a focus of recent publications. Novel synthetic routes have been developed to improve yield and purity, which are critical for scaling up production for preclinical and clinical studies. For example, a 2023 study published in the Journal of Medicinal Chemistry detailed a streamlined, high-yield synthesis method that reduces the number of steps and minimizes hazardous byproducts, addressing both economic and environmental concerns.
Despite these promising developments, challenges remain. The pharmacokinetic properties of 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid, such as bioavailability and metabolic stability, require further optimization. Recent pharmacokinetic studies in animal models have shown moderate oral bioavailability, prompting researchers to explore prodrug strategies or structural modifications to enhance its drug-like properties.
In conclusion, 2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid represents a versatile scaffold with significant potential in drug discovery. Its applications span multiple therapeutic areas, and ongoing research aims to overcome current limitations to unlock its full clinical potential. Continued investigation into its mechanism of action, synthetic accessibility, and pharmacological profile will be essential for advancing this compound toward therapeutic use.
1707735-47-4 (2-Cyclopropyl-4-pyridin-3-yl-pyrimidine-5-carboxylic acid) 関連製品
- 1824385-96-7(3-(Boc-amino)-4-(4-methoxyphenyl)butyricAcid)
- 1340442-28-5(1-(1,2,3,4-tetrahydronaphthalen-1-yl)pentan-2-ol)
- 118049-03-9(3H-Pyrazol-3-one, 2-(4-fluorophenyl)-2,4-dihydro-5-propyl-)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 890095-04-2(5-(4-Methyl-1,2,5-oxadiazol-3-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3-amine)
- 74654-12-9(dimethyl({2-(2S)-oxiran-2-ylethyl})amine)
- 110506-36-0(Thiophene-2-carboxylic acid (4-amino-2-methoxy-phenyl)-amide)
- 1017456-61-9(1-(4-chlorophenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid)
- 68259-13-2(decane-1-sulfonyl fluoride)
- 73534-55-1((3S)-3,4-dihydro-3-methyl-2(1H)-Quinoxalinone)




